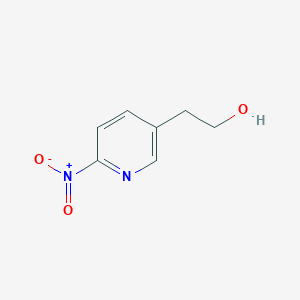

2-(6-Nitropyridin-3-yl)ethan-1-ol

Description

2-(6-Nitropyridin-3-yl)ethan-1-ol is an organic compound featuring a pyridine ring substituted with a nitro group at the 6-position and an ethanol moiety at the 3-position. This structure combines aromatic nitro functionality with a polar hydroxyl group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis is often part of multi-step processes to generate complex heterocyclic systems, such as 2-(6-Nitropyridin-3-yl)-9H-dipyrido[2,3-b;3',4'-d]pyrrole, as described in European Patent EP3348550A1 . The nitro group enhances electrophilicity, enabling participation in reduction or substitution reactions, while the hydroxyl group offers sites for derivatization.

Propriétés

Formule moléculaire |

C7H8N2O3 |

|---|---|

Poids moléculaire |

168.15 g/mol |

Nom IUPAC |

2-(6-nitropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(8-5-6)9(11)12/h1-2,5,10H,3-4H2 |

Clé InChI |

HTIKNSANMPBDQW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC=C1CCO)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitropyridin-3-yl)ethan-1-ol typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift .

Industrial Production Methods

Industrial production methods for nitropyridine derivatives often involve similar nitration processes, with optimization for yield and purity. The use of halogenated amino pyridines as precursors is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Nitropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Reagents such as ammonia (NH₃) and amines are used in nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product is 2-(6-aminopyridin-3-yl)ethan-1-ol.

Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.

Applications De Recherche Scientifique

2-(6-Nitropyridin-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(6-Nitropyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include oxidative stress and enzyme inhibition.

Comparaison Avec Des Composés Similaires

Key Observations:

Nitro vs. Amino Substitution: The nitro group in 2-(6-Nitropyridin-3-yl)ethan-1-ol enhances electrophilicity compared to its amino analog (2-(6-Aminopyridin-3-yl)ethan-1-ol), which is more nucleophilic and basic due to the lone pair on the amine .

Polarity and Solubility: The hydroxyl group in 2-(6-Nitropyridin-3-yl)ethan-1-ol improves aqueous solubility relative to nonpolar analogs like YTK-A76, which contains bulky benzyloxy groups .

Reactivity: Unlike HCQ, which relies on quinoline-mediated interactions, 2-(6-Nitropyridin-3-yl)ethan-1-ol’s nitro group facilitates reductions to amines or participation in cyclization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.